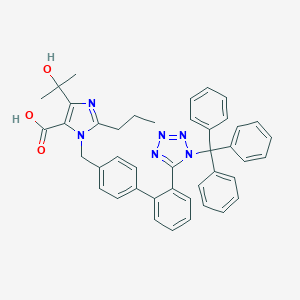
Trityl olMesartan acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Trityl olmesartan medoxomil is synthesized through a one-pot three-component assembly starting from commercially available intermediates. The optimized process yields trityl olmesartan medoxomil at 72-75% over three steps, which represents an average of ca. 90% yield per synthetic step on a 300g scale. This method is noted for its simplicity and efficiency, significantly improving upon previous methods by reducing the required unit operations and solvent use, laying a foundation for industrial production (Časar & Časar, 2018).
Molecular Structure Analysis
The molecular structures of N-triphenylmethylolmesartan ethyl and N-tritylolmesartan medoxomil, key intermediates in the synthesis of Olmesartan Medoxomil, have been determined and refined using single-crystal X-ray diffraction (SCXRD). These studies have shown that N-tritylated intermediates of Olmesartan Medoxomil exist exclusively as one of the two possible regioisomers, with the trityl substituent attached to the N-2 nitrogen atom of the tetrazole ring. This finding necessitates a revision of the reported structural formula and chemical names of these compounds (Dams et al., 2015).
Chemical Reactions and Properties
During the synthesis of trityl olmesartan medoxomil, an unusual detritylation of tritylated tetrazole under basic conditions was observed. This phenomenon was found to be common among tetrazole-containing Sartan molecules, indicating a specific chemical behavior in these synthesis pathways (Srimurugan et al., 2008).
Physical Properties Analysis
The physical properties of trityl olmesartan medoxomil and its intermediates, such as differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI), were thoroughly characterized during the process development for multigram-scale synthesis. These analyses are crucial for understanding the compound's stability and behavior under various conditions (Dams et al., 2015).
Chemical Properties Analysis
The chemical properties of trityl olmesartan acid, particularly its reactivity and stability, are highlighted by its behavior during synthesis. The compound's susceptibility to detritylation under basic conditions and its specific regioisomer formation during the synthesis process are key aspects of its chemical properties. These characteristics have significant implications for the synthesis strategy and yield optimization of olmesartan medoxomil (Srimurugan et al., 2008; Časar & Časar, 2018).
Applications De Recherche Scientifique
1. Synthesis and Optimization
Trityl olmesartan medoxomil, a derivative of olmesartan medoxomil, has seen advancements in its synthesis process. Toplak Časar and Časar (2018) developed an efficient one-pot, three-component assembly for trityl olmesartan medoxomil, yielding a highly pure product suitable for industrial production. The process significantly improved the primary process by reducing the number of required unit operations and organic solvents used, providing a foundation for its large-scale manufacturing (Toplak Časar & Časar, 2018).
2. Impurity Identification and Characterization
During the pharmaceutical development of olmesartan medoxomil, identifying and characterizing impurities is crucial for ensuring the drug's safety and efficacy. Studies have focused on developing stability-indicating methods for determining olmesartan medoxomil in pharmaceutical forms, as well as identifying and characterizing degradation products. Jain, Chaudhari, and Surana (2012) described an RP-HPLC method for determining olmesartan medoxomil in the presence of its degradation products. They also identified a degradation product, 1-(biphenyl-4-ylmethyl)-1H-imidazole-5-carboxylic acid, providing insights into the degradation pathway of the drug (Jain, Chaudhari, & Surana, 2012).
3. Process-Related Impurity Analysis
The synthesis and physicochemical characterization of process-related impurities of olmesartan medoxomil, including the intermediates in Sartan syntheses, have been a subject of research. Dams et al. (2015) conducted studies on two principal regioisomeric process-related impurities observed during the multigram-scale synthesis of olmesartan medoxomil. Their findings led to the revision of the structural formula and systematic chemical names of certain intermediates, highlighting the importance of accurate characterization in pharmaceutical development (Dams et al., 2015).
Safety And Hazards
The safety data sheet for Trityl Olmesartan indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .
Propriétés
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H40N6O3/c1-4-16-37-44-39(42(2,3)52)38(41(50)51)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-46-47-49(40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28,52H,4,16,29H2,1-3H3,(H,50,51) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRMIXBFMUWHHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H40N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597610 |
Source


|
| Record name | 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trityl olMesartan acid | |
CAS RN |
761404-85-7 |
Source


|
| Record name | 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

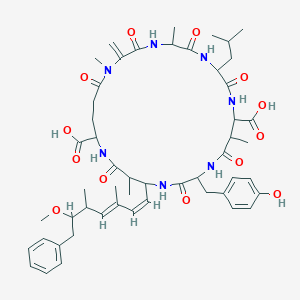
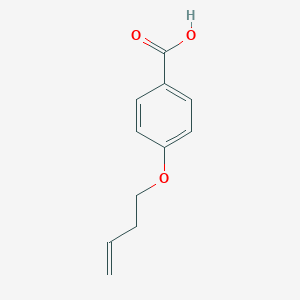
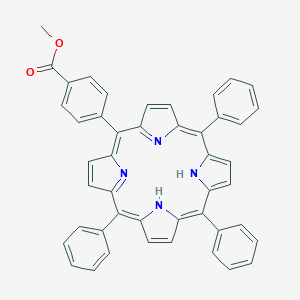
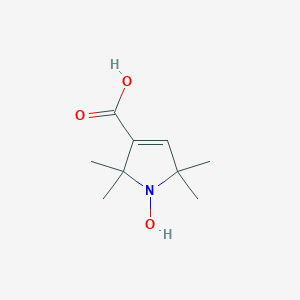
![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)
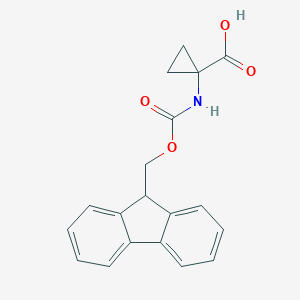
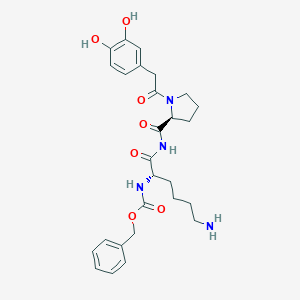
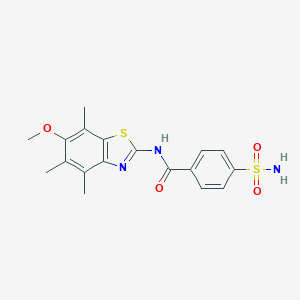
![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)

![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)
![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)
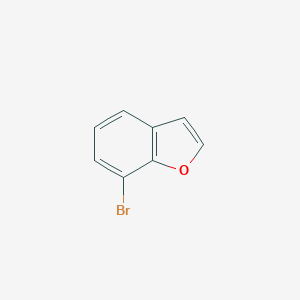
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)